Cas no 2248369-68-6 (1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate)

1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate is a specialized organic compound featuring a phthalimide (1,3-dioxoisoindolin-2-yl) moiety linked to a phenyl-substituted cyclobutane carboxylate group. This structure imparts unique reactivity, making it valuable in synthetic chemistry as an intermediate for constructing complex molecular frameworks. The phenylcyclobutane segment enhances steric and electronic properties, while the dioxoisoindolinyl group serves as a versatile leaving group or protecting group in multistep syntheses. Its stability under various conditions allows for controlled functionalization, particularly in pharmaceutical and agrochemical research. The compound's well-defined crystalline form facilitates purification and characterization, ensuring reproducibility in experimental applications.
1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate structure
2248369-68-6 structure
商品名:1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate
CAS番号:2248369-68-6
MF:C19H15NO4
メガワット:321.326705217361
CID:6181675
PubChem ID:165979786

1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6516270
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
    • SCHEMBL24097137
    • 1,3-dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate
    • 2248369-68-6
    • 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate
    • インチ: 1S/C19H15NO4/c21-16-14-9-4-5-10-15(14)17(22)20(16)24-18(23)19(11-6-12-19)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
    • InChIKey: FMDKGJAOJWQMSZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1(C2C=CC=CC=2)CCC1)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 321.10010796g/mol
  • どういたいしつりょう: 321.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 63.7Ų

1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516270-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
0.25g
$642.0 2025-03-14
Enamine
EN300-6516270-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
0.5g
$671.0 2025-03-14
Enamine
EN300-6516270-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
0.05g
$587.0 2025-03-14
Enamine
EN300-6516270-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
0.1g
$615.0 2025-03-14
Enamine
EN300-6516270-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
5.0g
$2028.0 2025-03-14
Enamine
EN300-6516270-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
2.5g
$1370.0 2025-03-14
Enamine
EN300-6516270-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
1.0g
$699.0 2025-03-14
Enamine
EN300-6516270-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-phenylcyclobutane-1-carboxylate
2248369-68-6 95.0%
10.0g
$3007.0 2025-03-14

1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate 関連文献

1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylateに関する追加情報

Introduction to 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate (CAS No: 2248369-68-6)

1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate, identified by the CAS number 2248369-68-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a dioxoisoindoline moiety linked to a phenylcyclobutane scaffold. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a subject of intense study for potential applications in drug discovery and therapeutic development.

The dioxoisoindoline core is a heterocyclic structure featuring two oxygen atoms incorporated into a benzene-like ring system. This moiety is known for its stability and reactivity, which can be harnessed for various synthetic transformations. The presence of the dioxo group enhances the electrophilic character of the molecule, facilitating interactions with nucleophiles and enabling the formation of complex derivatives. Such structural features are often exploited in medicinal chemistry to modulate biological activity.

Complementing the dioxoisoindoline unit is the phenylcyclobutane component. This cycloalkane derivative introduces rigidity to the molecular structure while allowing for conformational flexibility. The phenyl ring further enhances the compound's lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. The combination of these structural elements suggests that 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate may exhibit properties suitable for membrane interaction or enzyme inhibition, areas where such molecular architectures are frequently explored.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate with greater accuracy. Molecular docking studies have shown that this compound can interact with various biological targets, including enzymes and receptors implicated in metabolic disorders and inflammatory diseases. For instance, preliminary simulations suggest potential binding affinity with cytochrome P450 enzymes, which are pivotal in drug metabolism. Additionally, the compound's interaction with non-receptor tyrosine kinases has been hypothesized, indicating its potential as an anti-cancer agent.

The synthesis of 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate represents a significant achievement in organic chemistry due to its complexity. Multi-step synthetic routes have been developed to construct the desired framework while maintaining high yields and purity. Key steps often involve cyclization reactions that form the core heterocyclic system, followed by functional group modifications to introduce the phenylcyclobutane moiety. Advances in catalytic methods have also contributed to more efficient synthetic pathways, reducing environmental impact and improving scalability.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate exhibits moderate cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve disruption of microtubule formation, suggesting potential use in combination therapies with existing chemotherapeutic agents. Furthermore, antioxidant properties have been observed in preliminary assays, hinting at its ability to scavenge reactive oxygen species—a mechanism relevant to neuroprotective and anti-inflammatory applications.

The pharmacokinetic behavior of 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate is another area of active investigation. Animal models have been employed to assess absorption, distribution, metabolism, and excretion (ADME) profiles. Results suggest reasonable oral bioavailability coupled with moderate metabolic clearance rates. The presence of both lipophilic and polar functional groups contributes to its solubility profile, which is critical for formulation development. These findings are crucial for optimizing dosing regimens and predicting clinical efficacy.

Future research directions include exploring derivatives of 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate to enhance its therapeutic potential. Structural modifications aimed at improving binding affinity or selectivity for specific targets are being pursued using high-throughput screening technologies. Additionally, investigating its role in preclinical models will provide deeper insights into its safety and efficacy before human trials can commence.

The industrial relevance of this compound cannot be overstated. As pharmaceutical companies seek novel molecular entities for drug development pipelines, compounds like 1,3-Dioxoisoindolin-2-yl 1-phenylcyclobutane-1-carboxylate offer promising starting points for innovation. Collaborative efforts between academic researchers and industry partners are essential to translate laboratory findings into tangible therapeutic solutions that address unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.